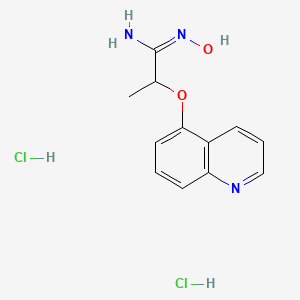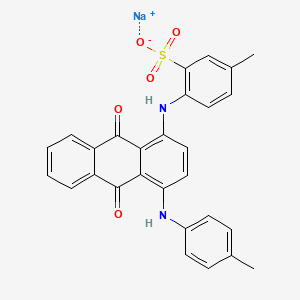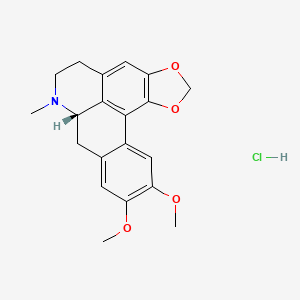
Dicentrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicentrine hydrochloride is an aporphinic alkaloid derived from various plant species, particularly those in the Lauraceae family, such as Lindera megaphylla . This compound has garnered attention due to its diverse pharmacological properties, including antinociceptive and potential anti-tumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicentrine hydrochloride typically involves the following steps:
Formation of the Aporphine Skeleton: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.
Hydrochloride Formation: The final step involves the conversion of dicentrine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction from Natural Sources: Plants like Lindera megaphylla are harvested, and dicentrine is extracted using solvents.
Chemical Synthesis: Large-scale chemical synthesis following the steps mentioned above, optimized for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated dicentrine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antinociceptive properties, which could make it a candidate for pain management therapies.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other bioactive compounds.
Mecanismo De Acción
Dicentrine hydrochloride exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Boldine: Another aporphinic alkaloid with similar pharmacological properties.
Glaucine: Known for its anti-inflammatory and antitussive effects.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
Uniqueness of Dicentrine Hydrochloride: this compound is unique due to its specific combination of antinociceptive and potential anti-tumor activities, which are not commonly found together in other aporphinic alkaloids. Its ability to act on TRPA1 channels also distinguishes it from other similar compounds .
Propiedades
Número CAS |
5742-03-0 |
|---|---|
Fórmula molecular |
C20H22ClNO4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1 |
Clave InChI |
KEPNLLUUOISJKZ-UQKRIMTDSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
SMILES canónico |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
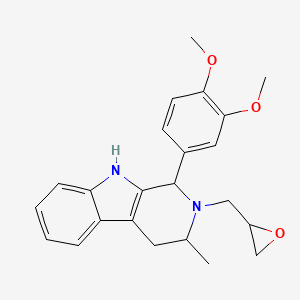
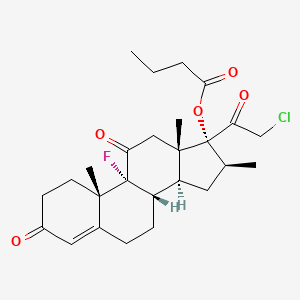
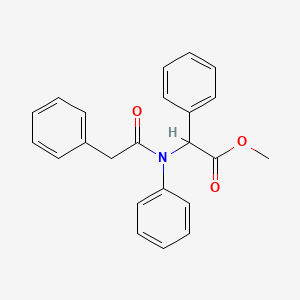
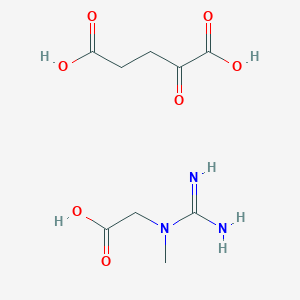
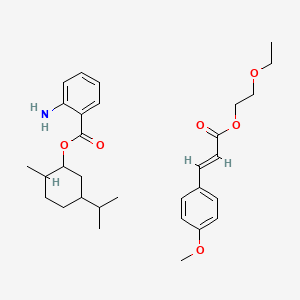
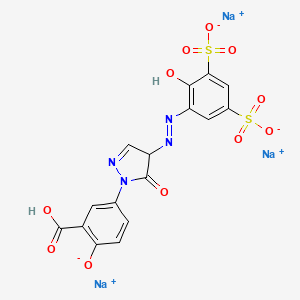
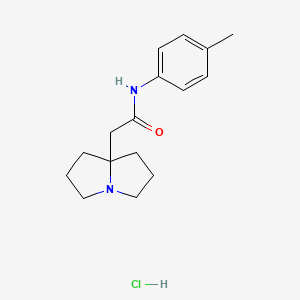
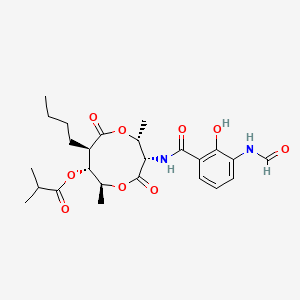
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

